molecular formula C21H20ClN3O2S B2844800 4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide CAS No. 1021227-77-9

4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

Cat. No. B2844800
CAS RN: 1021227-77-9
M. Wt: 413.92
InChI Key: ALDQBTJTFGAFNL-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide is a chemical compound that has shown great potential in scientific research. This compound is a thiazole derivative and has been synthesized using various methods.

Scientific Research Applications

Antimicrobial and Anticancer Activities

Synthesis and Evaluation of Thiazolidinone Derivatives

A novel series of 4-thiazolidinone derivatives were synthesized and evaluated for their in vitro antimicrobial and anticancer potentials. These compounds demonstrated significant activities, with specific derivatives highlighted for their potent antimicrobial and anticancer effects. The study also incorporated QSAR studies to elucidate the relationship between molecular structure and biological activity (Deep et al., 2016).

Corrosion Inhibition

Benzothiazole Derivatives as Corrosion Inhibitors

Benzothiazole derivatives were synthesized and shown to effectively inhibit steel corrosion in acidic solutions. These inhibitors exhibit high efficiency and stability, providing a promising approach for corrosion protection. The study further explored the relationship between molecular structure and inhibition efficiency through electrochemical analyses and quantum chemical calculations (Hu et al., 2016).

Synthesis of Heterocyclic Compounds

Synthesis of Pyrazolo[4,3-d]Isoxazoles

The reaction of substituted 4-benzoyl-5-hydroxypyrazoles with phosphorus oxychloride led to novel 3-phenyl-6H-pyrazolo[4,3-d]isoxazoles, expanding the library of heterocyclic compounds with potential biological activities (Holzer & Hahn, 2003).

Ligands for Receptors

Chromone–Thiazole Hybrids as Adenosine Receptor Ligands

A new series of chromone–thiazole hybrids were designed and synthesized as potential ligands for human adenosine receptors. These compounds could play a crucial role in developing new therapeutic agents targeting adenosine receptors (Cagide et al., 2015).

properties

IUPAC Name

4-chloro-N-[4-[3-oxo-3-(2-phenylethylamino)propyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O2S/c22-17-8-6-16(7-9-17)20(27)25-21-24-18(14-28-21)10-11-19(26)23-13-12-15-4-2-1-3-5-15/h1-9,14H,10-13H2,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDQBTJTFGAFNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-(3-oxo-3-(phenethylamino)propyl)thiazol-2-yl)benzamide

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